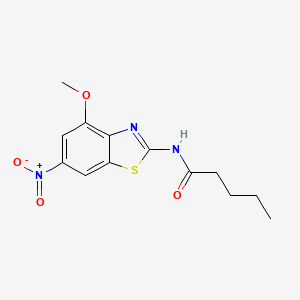

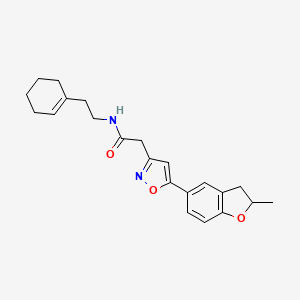

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar N-substituted benzamide derivatives involves various chemical reactions, including condensation, cyclodehydration, and reactions with different amines and aldehydes. Methods such as one-pot, multicomponent synthesis are employed to create novel benzamide derivatives with significant yields, indicating the potential applicability of these methods to the synthesis of the compound (Hossaini et al., 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed through techniques like 1H-NMR spectroscopy and X-ray diffraction analysis. These methods provide insights into the crystalline phase, carbonyl and sulfo group positions, and the mutual arrangement of molecular planes, essential for understanding the compound's structure (Ukrainets et al., 2019).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, including cyclodehydration and reactions with hydrazides, leading to the synthesis of derivatives with specific properties. These reactions are often carried out in green or environmentally friendly conditions, producing nearly quantitative yields (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular structure. These properties are typically characterized using spectroscopic methods and single-crystal X-ray analysis, providing detailed information on the compounds' stability and reactivity (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity with various chemical agents and their potential as intermediates in the synthesis of more complex molecules, are of significant interest. Studies often focus on understanding the electron transfer processes and the impact of substituents on the compounds' overall reactivity and biological activity (Vellaiswamy & Ramaswamy, 2017).

Applications De Recherche Scientifique

Synthesis and Structural Insights

The compound, related to benzothiazine derivatives, has been a subject of interest due to its structural and reactive properties. Research indicates that the introduction of a sulfo group can significantly affect the reactivity of these compounds, impacting the acylation of sterically hindered amines. The structural analysis of these compounds, using techniques like 1H-NMR spectroscopy and X-ray diffraction, provides insights into their molecular conformation and the mutual arrangement of their molecular fragments. This structural arrangement has been linked to the compounds' analgesic and anti-inflammatory activities, suggesting a direct correlation between molecular structure and biological activity (Ukrainets et al., 2019).

Chemosensor Applications

Derivatives of this compound class have been synthesized and studied for their potential as chemosensors, specifically for detecting cyanide anions. The planarity of these compounds, particularly compound 1, plays a crucial role in their recognition properties. These coumarin benzothiazole derivatives have demonstrated the ability to undergo a color change upon interaction with cyanide anions, a property that can be observed with the naked eye, marking their potential in sensory applications (Wang et al., 2015).

Electrophysiological Activity

Compounds within this family have shown promising results in cardiac electrophysiological studies. They have exhibited potency comparable to established selective class III agents in in vitro studies, indicating their potential in treating reentrant arrhythmias. This highlights the role of the methylsulfonylamino group and its replacements in imparting class III electrophysiological activity (Morgan et al., 1990).

Pro-Apoptotic and Anticancer Properties

Certain derivatives synthesized from compounds like indapamide have shown significant proapoptotic activities, especially against melanoma cell lines. These findings are crucial as they pave the way for the development of new anticancer agents. The derivatives also exhibited inhibitory effects on human carbonic anhydrase isoforms, suggesting a broader spectrum of potential biological activities (Yılmaz et al., 2015).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for their diuretic activity in vivo. Among them, certain derivatives have emerged as promising candidates, underscoring the potential of these compounds in the development of diuretic drugs (Yar & Ansari, 2009).

Propriétés

IUPAC Name |

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S2/c1-21-13-8-7-11(28(2,24)25)9-17(13)27-19(21)20-18(23)16-10-14(22)12-5-3-4-6-15(12)26-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNBREZITJQYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2497875.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)

![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)